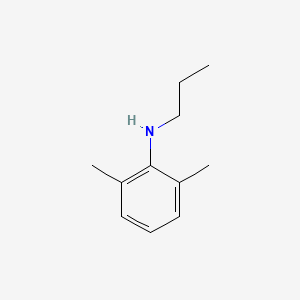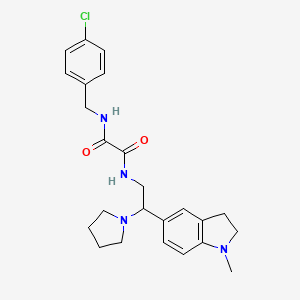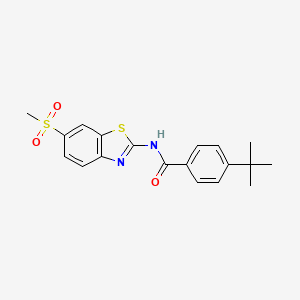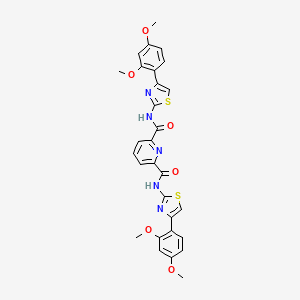![molecular formula C14H9Cl2F3N2O2S2 B2730710 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline CAS No. 478043-32-2](/img/structure/B2730710.png)
2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline is a synthetic compound characterized by its unique chemical structure and diverse functional groups
Métodos De Preparación
Synthetic routes and reaction conditions: The preparation of 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline typically involves multi-step organic synthesis processes. Key steps may include halogenation, condensation, and cyclization reactions. Precise control over reaction conditions, such as temperature, pH, and the use of appropriate catalysts, is crucial to achieve the desired product. Industrial production methods: On an industrial scale, the synthesis of this compound might incorporate flow chemistry techniques to enhance efficiency and scalability. Automation and continuous processing can ensure consistent product quality while minimizing waste and resource consumption.
Análisis De Reacciones Químicas
Types of reactions it undergoes: This compound can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution. Its multifunctional groups allow it to be versatile in different reaction settings. Common reagents and conditions used in these reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to alter its oxidation state. For substitution reactions, conditions might include the presence of a strong base or acid catalyst. Major products formed from these reactions: The reactions can lead to the formation of a variety of products, such as different halogenated derivatives, oxidized or reduced forms, and complex aromatic compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic pathways. Biology: It can serve as a biochemical tool to probe molecular interactions and cellular processes due to its potential bioactivity. Medicine: Research into its pharmacological properties may reveal applications in drug discovery, particularly if it exhibits biological activity against specific molecular targets. Industry: In the industry, it might be used in the development of novel materials, such as specialty polymers or advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is likely linked to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biochemical pathways through covalent or non-covalent binding, thereby affecting cellular functions. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparación Con Compuestos Similares
Comparison with other similar compounds: Compared to other aniline derivatives or thiopyran-containing molecules, 2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline stands out due to its specific halogenation pattern and the incorporation of the trifluoromethyl group. List the similar compounds: Similar compounds might include 2,6-dichloro-4-trifluoromethylaniline, thieno[2,3-b]thiopyran derivatives, and other halogenated anilines. These compounds share structural similarities but differ in their specific substituents and resultant chemical properties.
Propiedades
IUPAC Name |
2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2S2/c15-9-5-7(14(17,18)19)6-10(16)12(9)21-20-11-2-4-25(22,23)13-8(11)1-3-24-13/h1,3,5-6,21H,2,4H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZVZXSCXCIIX-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N\NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/new.no-structure.jpg)

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)


![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2730647.png)


